molecular formula C19H24N4O7S B4233604 Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B4233604
M. Wt: 452.5 g/mol
InChI Key: PXPRIHCFOJLFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound featuring a pyrazole ring, a thiophene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the propanoyl group. The thiophene ring is then synthesized and coupled with the pyrazole derivative. The final step involves esterification to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester groups would produce carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are likely involved in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,4-thiophenedicarboxylate: Lacks the pyrazole and nitro groups, making it less bioactive.

    3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the thiophene ring and ester groups, limiting its applications in materials science.

    Propanoyl derivatives: Similar in structure but may have different functional groups, affecting their reactivity and applications.

Uniqueness

Diethyl 5-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential applications. The presence of both the pyrazole and thiophene rings, along with the nitro and ester groups, makes it a versatile compound for various scientific and industrial uses.

Properties

IUPAC Name

diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O7S/c1-7-29-18(25)13-9(3)15(19(26)30-8-2)31-17(13)20-16(24)12(6)22-11(5)14(23(27)28)10(4)21-22/h12H,7-8H2,1-6H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPRIHCFOJLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)N2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.